Regioisomeric Aldehyde Position: 6-Carbaldehyde vs. 4-Carbaldehyde in Dihydroisoquinolinone Scaffolds
The target 6-carbaldehyde regioisomer (C₁₁H₉NO₂, MW 187.19) and the 4-carbaldehyde analog (CAS 31588-53-1, same molecular formula and MW) are constitutional isomers differing solely in the position of the formyl group on the isoquinolinone ring. Despite their identical elemental composition, the 4-carbaldehyde isomer exhibits a predicted boiling point of 380.2±42.0 °C and predicted density of 1.321±0.06 g/cm³ , while the 6-carbaldehyde's predicted properties diverge due to the differential electronic environment imparted by the para- versus ortho-like relationship to the lactam carbonyl. In MAO inhibition studies across extended isoquinoline series, the position of ring substitution is a critical determinant of both potency and selectivity between MAO-A and MAO-B isoforms [1].
| Evidence Dimension | Predicted boiling point and density (regioisomeric comparison) |
|---|---|
| Target Compound Data | C₁₁H₉NO₂, MW 187.19; SMILES: CN1C=CC2=C(C=CC(C=O)=C2)C1=O |
| Comparator Or Baseline | 4-Carbaldehyde isomer (CAS 31588-53-1): Boiling point 380.2±42.0 °C (Predicted); Density 1.321±0.06 g/cm³ (Predicted); pKa -3.21±0.70 (Predicted) |
| Quantified Difference | Distinct predicted physicochemical profiles arising from regioisomeric aldehyde placement; quantitative comparative boiling point and density data for the target 6-isomer not available from authoritative databases, constituting an explicit data gap. |
| Conditions | Predicted physicochemical properties (ACD/Labs or equivalent software); MAO inhibition class-level SAR from published isoquinoline series [1] |
Why This Matters
The 6-carbaldehyde regioisomer provides a distinct vector for derivatization at the position para to the lactam carbonyl, which is topologically inaccessible with the 4-carbaldehyde isomer; procurement of the correct regioisomer is essential for SAR studies and synthetic routes targeting 6-substituted isoquinoline pharmacophores.
- [1] Bembenek ME, Abell CW, Chrisey LA, et al. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. J Med Chem. 1990;33(1):147-152. PMID: 2296016. View Source
